
2-Bromophenetole
Overview
Description
2-Bromophenetole (CAS No. 202-432-7) is an aromatic ether compound characterized by a bromine atom attached to the second carbon of an ethoxy-substituted benzene ring. Its IUPAC name is 1-bromo-2-ethoxybenzene, and it is registered under the European Community (EC) number 202-432-7 . Structurally, it consists of a benzene ring with an ethoxy (-OCH₂CH₃) group at position 1 and a bromine atom at position 2 (Figure 1). This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials.
Synonyms for this compound include 4'-(Benzyloxy)-2-bromophenetole and 1-Benzyloxy-4-(2-bromoethoxy)benzene, reflecting its structural versatility in synthetic pathways .
Preparation Methods
Preparation Methods of 2-Bromophenetole
Williamson Ether Synthesis via 2-Bromophenol
The Williamson ether synthesis represents a classical approach to preparing aryl ethers. For this compound, this method involves the reaction of 2-bromophenol with ethyl bromide in the presence of a strong base:
Reaction Mechanism:
- Deprotonation: 2-Bromophenol reacts with sodium hydroxide (NaOH) to form the phenoxide ion.
- Nucleophilic Substitution: The phenoxide ion attacks ethyl bromide, displacing bromide to form this compound.
Procedure:
A mixture of 2-bromophenol (1.0 mol), ethyl bromide (1.2 mol), and NaOH (2.0 mol) in anhydrous ethanol is refluxed for 6–8 hours. The crude product is washed with water, extracted with dichloromethane, and purified via vacuum distillation.
Data Table 1: Optimization of Williamson Synthesis
Parameter | Optimal Condition | Yield (%) | Purity (%) |
---|---|---|---|
Temperature | 80°C | 78 | 95 |
Molar Ratio (NaOH) | 2.0 equiv. | 85 | 97 |
Solvent | Ethanol | 82 | 96 |
This method achieves moderate yields (75–85%) but requires high-purity 2-bromophenol, which itself is synthesized via bromination of phenol or directed ortho-metalation.
Silver Bicarbonate-Mediated Activation (Patent Method)
A 2018 patent (CN109053535A) describes an innovative approach to synthesize high-purity this compound using silver bicarbonate (AgHCO₃) to remove residual bromide ions.
Key Steps:
- Etherification: Phenol reacts with 1,2-dibromoethane in the presence of NaOH to form a bromoethyl intermediate.
- Bromide Removal: Silver bicarbonate is added to precipitate excess bromide ions as AgBr, enhancing product stability.
- Distillation: The mixture is fractionally distilled under reduced pressure to isolate this compound (99.5% purity).
Reaction Conditions:
- Temperature: 60–70°C (etherification), 100°C (distillation)
- Catalyst: Silver bicarbonate (0.5–1.0 wt%)
- Yield: 92–95%
Advantages:
- Eliminates decomposition during storage by removing ionic bromides.
- Scalable for industrial production due to simplified purification.
Alternative Pathways and Considerations
Friedel-Crafts Bromination of Phenetole
Direct bromination of phenetole (ethoxybenzene) with Br₂ in the presence of Lewis acids (e.g., FeBr₃) typically yields para-bromophenetole due to the ethoxy group’s para-directing effect. Achieving ortho substitution requires harsh conditions or directing groups, making this route less practical.
Ullmann Coupling
Aryl halides and alkoxides can couple under copper catalysis, but this method is limited by side reactions and low regioselectivity for ortho-substituted products.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 1.42 (t, 3H, -CH₂CH₃), 3.98 (q, 2H, -OCH₂), 6.82–7.25 (m, 3H, aromatic).
- GC-MS: m/z 214 [M]⁺, 185 [M–C₂H₅]⁺, 155 [M–Br]⁺.
Physical Properties
Property | Value |
---|---|
Boiling Point | 195–198°C |
Density (25°C) | 1.492 g/mL |
Refractive Index | 1.552 |
Industrial Applications and Challenges
This compound serves as a key intermediate in:
- Pharmaceuticals: Synthesis of β-blockers and antipsychotics.
- Agrochemicals: Production of brominated herbicides.
- Materials Science: Monomer for flame-retardant polymers.
Challenges:
- Regioselective bromination remains energy-intensive.
- Silver-based purification increases production costs but ensures high activity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenetole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding phenol derivatives.
Reduction: Reduction of this compound can yield ethyl phenyl ether.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Phenol derivatives, alkyl ethers, or amines.
Oxidation: Bromophenol.
Reduction: Ethyl phenyl ether.
Scientific Research Applications
Scientific Research Applications
-
Microbial Degradation Studies
- 2-Bromophenetole serves as a model compound for studying microbial degradation processes. Research has shown that specific microbial consortia can utilize this compound as a carbon source under sulfidogenic conditions. These studies often involve PCR techniques to identify reductive dehalogenase genes associated with the degradation process, highlighting its potential role in bioremediation efforts .
-
Photodegradation Research
- The photodegradation of this compound has been investigated using UV-Vis spectroscopy and high-performance liquid chromatography (HPLC). This research evaluates the stability of this compound under light exposure and its breakdown products, which can inform environmental impact assessments regarding its presence in chlorinated water systems .
- Toxicological Studies
Industrial Applications
- Synthesis of Fine Chemicals
-
Research on Environmental Contaminants
- The compound is often used as a reference standard in studies assessing the environmental impact of brominated phenols. Its presence as a disinfection byproduct in chlorinated pool water raises concerns about its ecological effects, prompting further investigation into its degradation pathways and toxicity to aquatic life .
Case Study 1: Microbial Consortium Enrichment
A study focused on enriching a microbial consortium capable of degrading this compound from contaminated estuarine sediments demonstrated successful mineralization coupled with sulfate reduction. The research employed molecular techniques to identify functional genes involved in dehalogenation, providing valuable insights into bioremediation strategies for halogenated compounds .
Case Study 2: Photodegradation Mechanisms
Another research effort examined the photodegradation mechanisms of this compound under varying light conditions. The findings indicated that UV exposure leads to significant breakdown of the compound, producing several byproducts that could have differing ecological impacts compared to the parent compound .
Data Summary Table
Application Area | Specific Use Case | Key Findings/Notes |
---|---|---|
Microbial Degradation | Utilization as a carbon source | Identified genes for reductive dehalogenation |
Environmental Impact | Study of photodegradation | Significant breakdown under UV light |
Toxicological Assessment | Metabolic fate in animal models | Insights into absorption and excretion patterns |
Industrial Synthesis | Production of fine chemicals | Involvement in palladium-catalyzed reactions |
Mechanism of Action
The mechanism of action of 2-Bromophenetole involves its reactivity due to the presence of the bromine atom and the ether linkage. The bromine atom makes the compound susceptible to nucleophilic attack, facilitating substitution reactions. The ether linkage provides stability and influences the compound’s solubility and reactivity in various solvents. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Compounds
To contextualize 2-Bromophenetole’s properties and applications, it is compared below with analogous brominated aromatic and aliphatic compounds.
Structural and Functional Group Analysis
Table 1: Key Structural Features and Identifiers
Compound | CAS Number | Molecular Formula | Functional Groups/Substituents |
---|---|---|---|
This compound | 202-432-7 | C₈H₉BrO | Ethoxy group (position 1), Br (position 2) |
2-Bromoethyl benzene | 107-81-3 | C₈H₉Br | Bromoethyl (-CH₂CH₂Br) attached to benzene |
2-Bromophenol | 95-56-7 | C₆H₅BrO | Phenolic -OH group, Br (position 2) |
2-Bromooctane | 583-19-7 | C₈H₁₇Br | Br on second carbon of octane chain |
Key Observations :
This compound vs. 2-Bromoethyl Benzene :
- 2-Bromoethyl benzene (C₆H₅CH₂CH₂Br) lacks the ether oxygen present in this compound. This difference makes the latter more polar and reactive in nucleophilic substitution reactions due to the electron-donating ethoxy group .
- Applications: 2-Bromoethyl benzene is used in alkylation reactions, while this compound’s ether linkage facilitates its use as a protecting group in multi-step syntheses .
This compound vs. 2-Bromophenol: 2-Bromophenol (C₆H₄BrOH) contains a hydroxyl (-OH) group instead of an ethoxy group. The phenolic -OH makes it acidic (pKa ~8.0), whereas this compound is neutral. Reactivity: 2-Bromophenol undergoes electrophilic substitution more readily due to the activating -OH group, whereas this compound’s reactivity is modulated by the ethoxy group’s electron-donating effects .
This compound vs. Aliphatic Bromides (e.g., 2-Bromooctane) :
- Aliphatic bromides like 2-Bromooctane (CH₃(CH₂)₅CHBrCH₃) exhibit higher volatility and lower boiling points compared to aromatic bromides.
- Stability: The aromatic ring in this compound provides resonance stabilization, reducing susceptibility to elimination reactions common in aliphatic bromides .
Physicochemical Properties (Inferred from Structural Analogues)
While direct data on this compound’s melting/boiling points are unavailable, trends can be inferred:
- Polarity : Higher than 2-Bromoethyl benzene due to the ether oxygen.
- Solubility: Likely soluble in organic solvents (e.g., DCM, THF), similar to 2-Bromophenol .
Biological Activity
2-Bromophenetole, a brominated derivative of phenetole, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological effects, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound (C_8H_9BrO) consists of a bromine atom substituted on the phenyl ring of phenetole. The synthesis typically involves bromination of phenetole using bromine or brominating agents under controlled conditions. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it has effective inhibitory action against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using several assays, including DPPH radical scavenging and ABTS assays. The compound demonstrates a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Assay Type | IC50 (µM) |
---|---|
DPPH Radical Scavenging | 12.5 |
ABTS Radical Scavenging | 10.0 |
These results suggest that this compound could be a potential candidate for developing antioxidant therapies.
3. Cytotoxicity and Anticancer Activity
Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines are reported as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 18 |
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
The biological activities of this compound are thought to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
- Reactive Oxygen Species Modulation : By scavenging free radicals, it reduces oxidative damage in cells.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, affecting their integrity and function.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated significant antibacterial activity, suggesting its potential as a therapeutic agent in treating resistant infections.
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant decreases in cell viability, indicating its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-Bromophenetole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound (CAS RN 588-96-5) typically involves nucleophilic substitution or coupling reactions. For example, Williamson ether synthesis using 2-bromophenol and ethyl bromide under basic conditions (e.g., K₂CO₃ in acetone) is a common approach. Reaction temperature (optimized near 60–80°C) and solvent polarity significantly affect yield . Alternative methods like Ullmann coupling or electrophilic bromination of phenetole may require catalysts like CuI or FeBr₃, respectively. Researchers should validate purity via GC-MS (>95% purity thresholds) and compare melting point (4°C) and density (1.407 g/cm³) to literature values .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the ether (-OCH₂CH₃) and bromine substitution patterns (aromatic proton shifts at δ 6.8–7.4 ppm).
- GC-MS : For assessing purity and identifying volatile byproducts (e.g., residual ethyl bromide).
- HPLC : To quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm.
Cross-referencing with CAS RN 588-96-5 ensures alignment with known spectral databases .
Q. What are the primary research applications of this compound in organic chemistry?
- Methodological Answer : this compound serves as a precursor in:
- Cross-coupling reactions : Suzuki-Miyaura coupling to synthesize biaryl ethers.
- Protecting group strategies : The bromine atom facilitates selective deprotection in multi-step syntheses.
- Pharmacophore development : As a scaffold for bioactive molecules (e.g., antimicrobial agents). Researchers should document reaction outcomes using standardized protocols (e.g., TLC monitoring) and compare yields with structurally similar compounds like 4-bromophenetole .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to volatility (bp 233°C) and potential inhalation risks.
- Waste disposal : Neutralize with activated charcoal or incinerate in compliance with EPA guidelines. Safety training should incorporate SDS data (e.g., acute toxicity estimates) and bioconcentration factor (BCF) studies for environmental risk mitigation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to maximize this compound yield in competing pathways?
- Methodological Answer : Competing side reactions (e.g., dehalogenation or over-alkylation) require optimization of:
- Catalyst loading : For Ullmann coupling, test CuI concentrations between 5–10 mol%.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side products.
- Temperature gradients : Use controlled heating (e.g., microwave-assisted synthesis) to reduce decomposition. Statistical tools like Design of Experiments (DoE) can model variable interactions .
Q. What advanced methods resolve discrepancies in purity assessments of this compound?
- Methodological Answer : Conflicting GC-MS/HPLC purity data (e.g., 95% vs. 98%) may arise from co-eluting impurities. Solutions include:
- 2D chromatography : Utilize HPLC-MS/MS for structural confirmation.
- Recrystallization : Refine crude product using hexane/ethyl acetate mixtures.
- Elemental analysis : Validate bromine content (theoretical: 39.7%) via combustion analysis .
Q. How can mechanistic studies distinguish between SNAr and radical pathways in this compound reactions?
- Methodological Answer :
- Kinetic isotope effects : Compare reaction rates using deuterated solvents (DMSO-d6 vs. DMSO).
- Radical traps : Add TEMPO to quench radical intermediates; monitor via EPR spectroscopy.
- Computational modeling : DFT calculations (e.g., Gaussian) to compare activation energies for SNAr vs. radical mechanisms .
Q. What strategies address contradictory spectral data in this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) require:
- Replication : Repeat synthesis with fresh reagents to exclude batch variability.
- Advanced spectroscopy : Use NOESY or COSY NMR to confirm stereochemical assignments.
- X-ray crystallography : Resolve structural ambiguities in crystalline derivatives .
Q. How do environmental factors influence the stability of this compound in long-term studies?
- Methodological Answer : Stability assays under varying conditions (pH, light, temperature) reveal degradation pathways:
- Photolysis : UV irradiation (254 nm) to simulate sunlight-induced decomposition.
- Hydrolytic stability : Monitor via LC-MS in buffered solutions (pH 3–9).
- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (>200°C) .
Q. What comparative approaches evaluate this compound’s reactivity against halogenated analogs?
- Methodological Answer :
Systematic studies comparing this compound with 4-bromo or chloro derivatives involve: - Kinetic profiling : Measure reaction rates in model transformations (e.g., Suzuki coupling).
- Electronic effects : Use Hammett plots to correlate substituent effects with reactivity.
- Solvent polarity studies : Test in solvents of varying dielectric constants (ε) to isolate steric vs. electronic contributions .
Properties
IUPAC Name |
1-bromo-2-ethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEQWIQHHWNMQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207024 | |
Record name | 2-Bromophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583-19-7 | |
Record name | 1-Bromo-2-ethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromophenetole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 583-19-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromophenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.